

Commercial availability and suppliers of 2,3,5,6-Tetrafluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorobenzaldehyde

Cat. No.: B028382

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An In-depth Technical Guide to **2,3,5,6-Tetrafluorobenzaldehyde** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides essential information regarding the commercial availability, physicochemical properties, and synthetic applications of **2,3,5,6-Tetrafluorobenzaldehyde**, a key intermediate in the development of fluorinated molecules for pharmaceutical and material science applications.

Commercial Availability and Suppliers

2,3,5,6-Tetrafluorobenzaldehyde is a commercially available research chemical. It is offered by several major chemical suppliers, typically with a purity of 97% or higher. For researchers requiring this compound, a summary of suppliers is provided below to facilitate procurement.

Table 1: Commercial Suppliers of **2,3,5,6-Tetrafluorobenzaldehyde**

Supplier	Catalog Number	Purity Specification
MilliporeSigma (Sigma-Aldrich)	328936	97%
Chem-Impex International	09870	≥94% (GC)
Oakwood Chemical	009870	97%
TCI America	T1686	>98.0% (GC)
Alfa Aesar	A14359	97%
Apollo Scientific	PC5059	97%
Santa Cruz Biotechnology	sc-260381	N/A

Physicochemical Properties

2,3,5,6-Tetrafluorobenzaldehyde is a stable, colorless to light orange or yellow liquid under standard conditions. Its key physical and chemical properties are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data for **2,3,5,6-Tetrafluorobenzaldehyde**

Property	Value
CAS Number	19842-76-3[1]
Molecular Formula	C ₇ H ₂ F ₄ O[2]
Molecular Weight	178.08 g/mol [1]
Boiling Point	178 °C (lit.)[1][3]
Density	1.525 g/mL at 25 °C (lit.)[1][3]
Refractive Index (n _{20/D})	1.469 (lit.)[1][3]
Flash Point	74 °C (165.2 °F) - closed cup[1]
Form	Clear Liquid[1][3]
InChI Key	YIRYOMXPMOLQSO-UHFFFAOYSA-N[1]

Experimental Protocols

A common and important reaction for aldehydes is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. The following protocol details the synthesis of 2,3,5,6-tetrafluorostyrene from **2,3,5,6-tetrafluorobenzaldehyde**.

Synthesis of 2,3,5,6-Tetrafluorostyrene via Wittig Reaction

This procedure outlines the conversion of **2,3,5,6-tetrafluorobenzaldehyde** to its corresponding styrene derivative.

Materials:

- **2,3,5,6-Tetrafluorobenzaldehyde**
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide (t-BuOK)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer

Procedure:

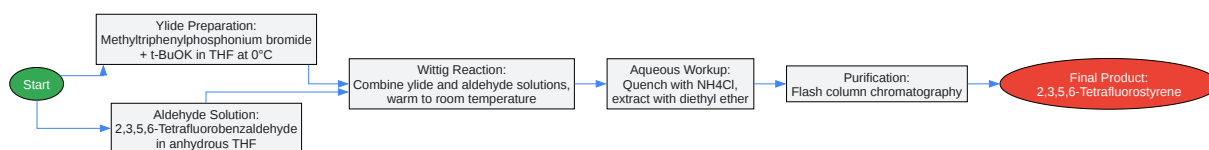
- Ylide Preparation:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous

THF.

- Cool the suspension to 0 °C using an ice bath.
- Slowly add potassium tert-butoxide (1.05 equivalents) to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange.
- Stir the resulting mixture at 0 °C for 1 hour.
- Wittig Reaction:
 - In a separate flask, dissolve **2,3,5,6-tetrafluorobenzaldehyde** (1.0 equivalent) in a minimal amount of anhydrous THF.
 - Slowly add the aldehyde solution to the ylide mixture at 0 °C.
 - Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
 - The crude product, which contains the desired 2,3,5,6-tetrafluorostyrene and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

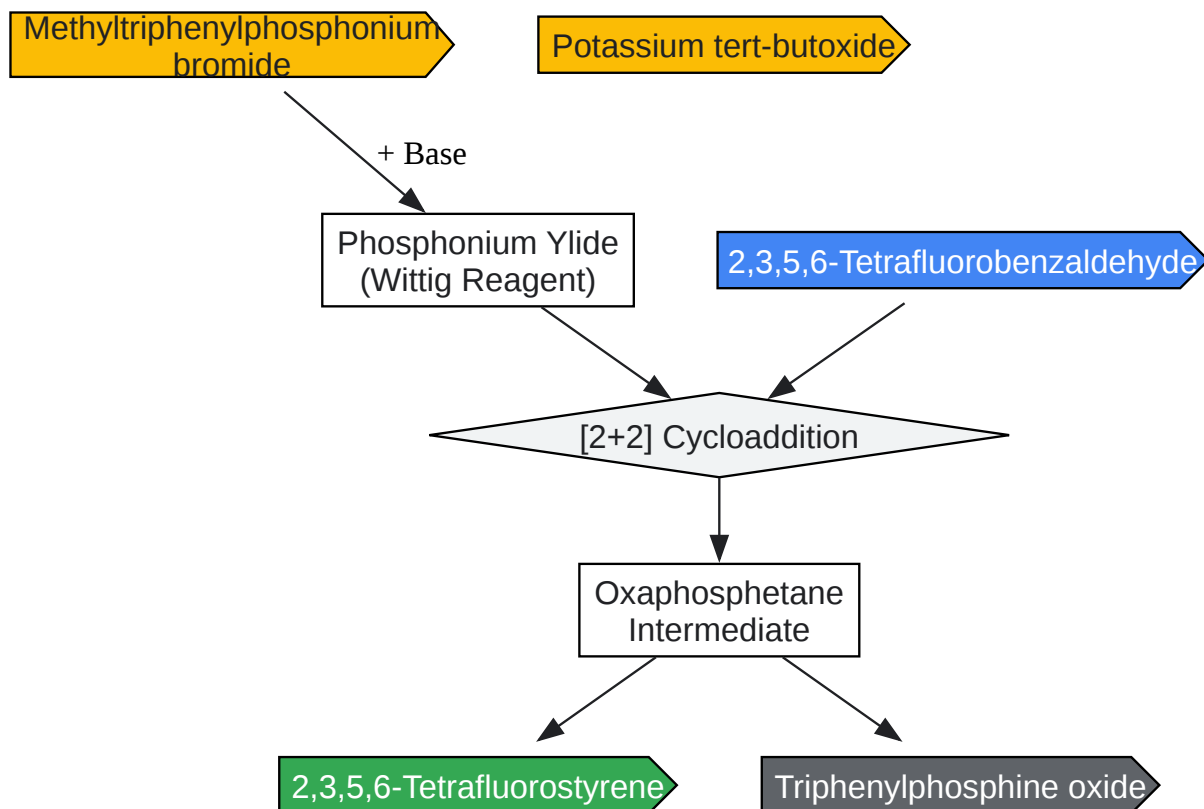
Workflow for the Wittig Reaction



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Caption: A logical workflow for the synthesis of 2,3,5,6-tetrafluorostyrene.

Signaling Pathway of the Wittig Reaction



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Caption: The reaction pathway for the Wittig olefination of **2,3,5,6-tetrafluorobenzaldehyde**.

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- To cite this document: BenchChem. [Commercial availability and suppliers of 2,3,5,6-Tetrafluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028382#commercial-availability-and-suppliers-of-2-3-5-6-tetrafluorobenzaldehyde]

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